N-(3-methoxypropyl)-2-nitrobenzamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

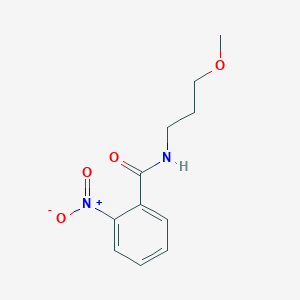

N-(3-methoxypropyl)-2-nitrobenzamide: is an organic compound with a molecular formula of C10H12N2O4. This compound is characterized by the presence of a nitro group attached to a benzene ring and an amide linkage with a 3-methoxypropyl group. It is used in various chemical and pharmaceutical applications due to its unique structural properties.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions:

Nitration of Benzamide: The synthesis begins with the nitration of benzamide to introduce the nitro group at the ortho position. This is typically achieved using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions.

Alkylation: The next step involves the alkylation of the nitrated benzamide with 3-methoxypropylamine. This reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic substitution reaction.

Industrial Production Methods: Industrial production of N-(3-methoxypropyl)-2-nitrobenzamide follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis.

Analyse Des Réactions Chimiques

Types of Reactions:

Reduction: N-(3-methoxypropyl)-2-nitrobenzamide can undergo reduction reactions to convert the nitro group to an amino group. Common reducing agents include hydrogen gas in the presence of a palladium catalyst or iron powder in acidic conditions.

Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the amide nitrogen. For example, it can react with alkyl halides to form N-alkyl derivatives.

Hydrolysis: Under acidic or basic conditions, this compound can undergo hydrolysis to yield the corresponding carboxylic acid and amine.

Common Reagents and Conditions:

Reduction: Hydrogen gas with palladium catalyst, iron powder with hydrochloric acid.

Substitution: Alkyl halides, sodium hydride or potassium carbonate as bases.

Hydrolysis: Hydrochloric acid or sodium hydroxide.

Major Products:

Reduction: N-(3-methoxypropyl)-2-aminobenzamide.

Substitution: N-alkyl derivatives of this compound.

Hydrolysis: 2-nitrobenzoic acid and 3-methoxypropylamine.

Applications De Recherche Scientifique

Chemistry: N-(3-methoxypropyl)-2-nitrobenzamide is used as an intermediate in the synthesis of various organic compounds. Its unique structure makes it a valuable building block in the development of new materials and chemical entities.

Biology and Medicine: In biological research, this compound is studied for its potential pharmacological properties. It has been investigated for its role in enzyme inhibition and as a potential therapeutic agent in the treatment of certain diseases.

Industry: In the industrial sector, this compound is used in the production of dyes, pigments, and other specialty chemicals. Its stability and reactivity make it suitable for various applications in chemical manufacturing.

Mécanisme D'action

The mechanism of action of N-(3-methoxypropyl)-2-nitrobenzamide involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. These interactions can lead to the inhibition of certain enzymes or the modulation of signaling pathways, resulting in the compound’s observed biological effects.

Comparaison Avec Des Composés Similaires

N-(3-methoxypropyl)benzamide: Lacks the nitro group, resulting in different chemical reactivity and biological activity.

2-nitrobenzamide: Lacks the 3-methoxypropyl group, affecting its solubility and interaction with biological targets.

N-(3-methoxypropyl)-4-nitrobenzamide: The nitro group is positioned differently, leading to variations in chemical and biological properties.

Uniqueness: N-(3-methoxypropyl)-2-nitrobenzamide is unique due to the specific positioning of the nitro group and the 3-methoxypropyl group. This combination imparts distinct chemical reactivity and biological activity, making it a valuable compound for various applications in research and industry.

Activité Biologique

N-(3-methoxypropyl)-2-nitrobenzamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications, supported by relevant research findings and data.

Chemical Structure and Properties

This compound is characterized by the presence of a nitro group, which plays a crucial role in its biological activity. The chemical structure can be represented as follows:

- Molecular Formula : C_{11}H_{14}N_{2}O_{4}

- Chemical Structure : Chemical Structure

The methoxypropyl group enhances the compound's solubility and may influence its interactions with biological targets.

The biological activity of this compound is primarily attributed to the nitro group, which can undergo bioreduction to form reactive intermediates. These intermediates are capable of interacting with various cellular components, leading to enzyme inhibition and modulation of signaling pathways. The nitro group can accept electrons during reduction, producing nitroso and hydroxylamine derivatives that may exert toxic effects or therapeutic benefits depending on the context .

| Mechanism | Description |

|---|---|

| Enzyme Inhibition | Interferes with enzyme activity by forming covalent bonds with active sites. |

| Reactive Intermediate | Forms toxic intermediates that can bind to DNA, causing cellular damage. |

| Modulation of Signaling | Alters signaling pathways by interacting with proteins involved in cellular processes. |

Biological Activity

Research indicates that this compound exhibits various biological activities:

- Antimicrobial Activity : Nitro compounds are known for their antimicrobial properties. This compound may inhibit microbial growth through mechanisms involving the formation of reactive intermediates that damage cellular components .

- Anti-inflammatory Effects : Compounds with nitro groups have been shown to modulate inflammatory responses. Studies suggest that this compound may inhibit cyclooxygenase (COX) enzymes, leading to reduced production of pro-inflammatory mediators .

- Anticancer Potential : The ability of nitro compounds to induce apoptosis in cancer cells has been documented. This compound may act as a chemotherapeutic agent by targeting specific cancer cell pathways.

Case Studies

- Antimicrobial Efficacy : In a study evaluating various nitro compounds, this compound demonstrated significant inhibitory effects against Staphylococcus aureus and Escherichia coli. The mechanism involved the reduction of the nitro group, leading to the formation of reactive species that disrupted bacterial DNA synthesis .

- Anti-inflammatory Activity : A recent investigation into the anti-inflammatory properties revealed that this compound effectively inhibited iNOS (inducible Nitric Oxide Synthase) and COX-2 activity in vitro, suggesting potential therapeutic applications in treating inflammatory diseases .

Propriétés

IUPAC Name |

N-(3-methoxypropyl)-2-nitrobenzamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14N2O4/c1-17-8-4-7-12-11(14)9-5-2-3-6-10(9)13(15)16/h2-3,5-6H,4,7-8H2,1H3,(H,12,14) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MBDWSJDVBDFCMC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCCNC(=O)C1=CC=CC=C1[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14N2O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

238.24 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.